3-Amino-4-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-amino-4-fluorobenzoic acid often involves multi-step chemical reactions. For instance, compounds like 3-chloro-4-fluorobenzoylthiourea and 3-bromo-2-fluorobenzoic acid are synthesized through reactions involving chlorination, acylation, bromination, hydrolysis, diazotization, and deamination processes. These methods highlight the complex synthesis routes that can be adapted for 3-amino-4-fluorobenzoic acid, utilizing starting materials such as fluorobenzoic acid derivatives or aminobenzonitrile compounds under conditions optimized for industrial scale-up due to their low cost and mild reaction conditions (Liu Chang-chun, 2006); (Zhou Peng-peng, 2013).
Molecular Structure Analysis
The molecular structure of 3-amino-4-fluorobenzoic acid and related compounds is characterized using various spectroscopic techniques, including IR, NMR, and elemental analysis. These methods confirm the presence of functional groups and the overall structure. For instance, co-crystals of 2-aminobenzothiazol with 4-fluorobenzoic acid were characterized, revealing insights into the molecular interactions and crystal packing of similar compounds, which could be relevant for understanding the structural aspects of 3-amino-4-fluorobenzoic acid (B. Banerjee et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 3-amino-4-fluorobenzoic acid can be inferred from studies on similar fluorinated benzoic acids. These compounds participate in various chemical reactions, including condensation, amination, and cyclization, to form diverse heterocyclic compounds and complexes. Their fluorine and amino groups play crucial roles in such reactions, influencing the reactivity and outcome of synthetic routes (Tuan P Tran et al., 2005).
Physical Properties Analysis
The physical properties of 3-amino-4-fluorobenzoic acid, such as melting point, solubility, and crystal structure, are essential for its application in material science and organic synthesis. Studies on similar compounds using X-ray crystallography and melting point analysis provide a foundation for understanding these properties. For example, the crystalline structure and melting points of compounds derived from aminobenzoic acids were determined, offering insights into the physical characteristics that could be expected for 3-amino-4-fluorobenzoic acid (Yuan Lu et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-amino-4-fluorobenzoic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and hydrogen bonding capability, are influenced by its functional groups. The presence of the amino and fluorine groups impacts its acidity and participation in hydrogen bonding, as seen in studies of co-crystals and salts formed with 4-fluorobenzoic acid. These studies highlight the potential interactions and reactivity patterns of 3-amino-4-fluorobenzoic acid in various chemical environments (A. Sikorski & D. Trzybiński, 2013).
Scientific Research Applications
Alzheimer's Disease Treatment
- Application: 3-Amino-4-fluorobenzoic acid derivatives have shown potential in Alzheimer's disease treatment. Research on tetrahydroacridine derivatives with fluorobenzoic acid moiety revealed their effectiveness as inhibitors of cholinesterases and β-amyloid aggregation, indicating their promise for treating Alzheimer's disease (Czarnecka et al., 2017).
Herbicidal Activity
- Application: Compounds synthesized from 3-Amino-4-fluorobenzoic acid have demonstrated herbicidal properties. One study explored the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, showcasing its effectiveness as a herbicide (Liu Chang-chun, 2006).
Antibacterial Agents
- Application: Fluorine-containing compounds derived from 3-Amino-4-fluorobenzoic acid have been synthesized and tested for their antibacterial activities, with many showing promising results at specific concentrations (Holla et al., 2003).
Synthesis of Methyl 2-amino-5-fluorobenzoate
- Application: A research study focused on the optimal synthesis route for Methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid, demonstrating a significant yield and purity. This work highlights the adaptability and efficiency of synthesis methods involving fluorobenzoic acids (Yin Jian-zhong, 2010).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSPEVFSRUTRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178329 | |
Record name | 3-Amino-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-fluorobenzoic acid | |
CAS RN |
2365-85-7 | |
Record name | 3-Amino-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2365-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2365-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU8GMY5DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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